molecular formula C11H23NO2 B3250446 3-(Dibutylamino)propanoic acid CAS No. 20333-96-4

3-(Dibutylamino)propanoic acid

Cat. No. B3250446
CAS RN: 20333-96-4
M. Wt: 201.31 g/mol
InChI Key: WVIVDMIARDUSDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(Dibutylamino)propanoic acid contains a total of 47 bonds, including 17 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 aliphatic tertiary amine, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.8±0.1 g/cm3, a boiling point of 205.0±0.0 °C at 760 mmHg, a vapour pressure of 0.3±0.4 mmHg at 25°C, an enthalpy of vaporization of 44.1±3.0 kJ/mol, and a flash point of 103.9±0.0 °C .

Scientific Research Applications

Synthesis and Properties of Resins

  • Thermo-sensitive Resin with Tertiary Amine Oxide Substituents : 3-(Dibutylamino)propanoic acid plays a role in the synthesis of water-soluble resins with tertiary amine oxide side substituents. These resins exhibit unique thermal behaviors and thermo-induced solubility changes, making them potential candidates for thermal laser imaging applications (Li An et al., 2015).

Biological Activities and Derivatives

  • Prenylated Tyrosine Derivatives : Derivatives of this compound have been synthesized and evaluated for various biological activities, including antioxidant and antibacterial properties. Such derivatives hold potential in the development of new therapeutic agents (S. Venkateswarlu et al., 2006).

Fluorescence Applications

  • Fluorescent Derivatisation of Amino Acids : The coupling of this compound with amino acids has been explored for its applicability as a fluorescent derivatising reagent. The derivatives exhibit strong fluorescence, making them useful in biological assays (V. Frade et al., 2007).

Synthesis and Chemical Transformations

  • Ortho Functionalization of Substituted Toluenes : this compound is involved in the ortho-functionalization of N,N-dimethylbenzylamines, leading to the formation of its derivatives. This transformation is significant in organic synthesis and pharmaceutical development (Gui-Xin Cai et al., 2007).

Applications in Nanotechnology

  • Nanoparticle-based Extraction : this compound derivatives have been investigated for their use in nanoparticle-based solid-phase extraction procedures. This application is particularly relevant in the environmental analysis of heavy metal ions (M. Faraji et al., 2010).

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 3-(Dibutylamino)propanoic acid with similar precautions until specific safety data is available.

Future Directions

While specific future directions for 3-(Dibutylamino)propanoic acid are not mentioned in the search results, a related compound, indole-3-propionic acid (a gut microbiota-derived metabolite of tryptophan), has been studied for its impact on the health and pathophysiology of the immune, nervous, gastrointestinal, and cardiovascular systems . This suggests that this compound could also be a subject of interest in future research.

properties

IUPAC Name

3-(dibutylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIVDMIARDUSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After completion of the reaction, acrylic acid and di-n-butylamine were assayed by gas chromatography. As a result, formation of 152.5 g (yield 98%) of N,N-di-n-butyl-β-alanine was confirmed, with the rates of conversion of acrylic acid and di-n-butylamine being 98% and 98%, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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